(2E)-3-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid
Overview
Description
(2E)-3-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid: is an organic compound with a complex structure that includes methoxy, phenoxy, and phenyl groups
Mechanism of Action
Target of Action
It is known that the compound is related to the strobilurin group of agricultural fungicides , which primarily target the mitochondrial respiratory chain in fungi, inhibiting ATP synthesis .
Mode of Action
Based on its relation to the strobilurin group, it can be inferred that it might inhibit the mitochondrial respiratory chain in fungi, thereby preventing atp synthesis and leading to the death of the fungi .
Biochemical Pathways
As a potential fungicide, it is likely to affect pathways related to energy production in fungi, specifically those involved in atp synthesis .
Pharmacokinetics
It is mentioned that compounds of this type are easily metabolized in nature as well as in living systems .
Result of Action
The compound is reported to possess fungicidal activity . The inhibition of ATP synthesis in fungi leads to their death, thereby controlling the spread of fungal diseases .
Action Environment
The fate of such compounds in soil, plants, and animal systems is considered important, indicating that environmental factors could potentially influence their action .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with 2-methylphenol in the presence of a base to form an intermediate compound.
Condensation reaction: The intermediate compound undergoes a condensation reaction with acetic anhydride to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and phenoxy groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-{4-methoxyphenyl}prop-2-enoic acid: Lacks the 2-methylphenoxy group.
(2E)-3-{4-hydroxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid: Contains a hydroxy group instead of a methoxy group.
Uniqueness
(2E)-3-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid is unique due to the presence of both methoxy and 2-methylphenoxy groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
3-[4-methoxy-3-[(2-methylphenoxy)methyl]phenyl]prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-13-5-3-4-6-16(13)22-12-15-11-14(8-10-18(19)20)7-9-17(15)21-2/h3-11H,12H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMRZDQEPYLFFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=C(C=CC(=C2)C=CC(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701166256 | |
Record name | 2-Propenoic acid, 3-[4-methoxy-3-[(2-methylphenoxy)methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701166256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
512809-89-1 | |
Record name | 2-Propenoic acid, 3-[4-methoxy-3-[(2-methylphenoxy)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=512809-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 3-[4-methoxy-3-[(2-methylphenoxy)methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701166256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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